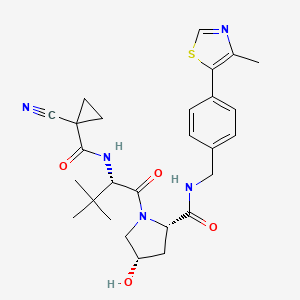
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is a chemical compound that is widely used in scientific research. It is a thiomorpholine derivative that has various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is not fully understood. However, it is known to interact with various neurotransmitter receptors in the brain, including the dopamine receptor and the serotonin receptor. It is also known to have an affinity for certain ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects:
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and motivation. It has also been shown to have analgesic effects, which may be useful in the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for many researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for research involving 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the compound's effects on various neurotransmitter systems in the brain. Additionally, research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Synthesis Methods
The synthesis of 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine is a complex process that involves several steps. The first step involves the reaction of 6-chloronicotinic acid with thionyl chloride to form 6-chloronicotinoyl chloride. The second step involves the reaction of 6-chloronicotinoyl chloride with thiomorpholine to form 4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine has various scientific research applications. It is widely used in the field of medicinal chemistry to develop new drugs. It is also used in the field of neuroscience to study the mechanisms of action of various neurotransmitters. Additionally, it is used in the field of biochemistry to study the structure and function of proteins.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-9(2)11-8-16(5-6-18-11)13(17)10-3-4-12(14)15-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBVZTZLYRFQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridine-3-carbonyl)-2-(propan-2-yl)thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2420860.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid](/img/structure/B2420862.png)


![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide;hydrochloride](/img/structure/B2420865.png)
![8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2420867.png)

![Ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2420869.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)
![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)
![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2420876.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2420881.png)